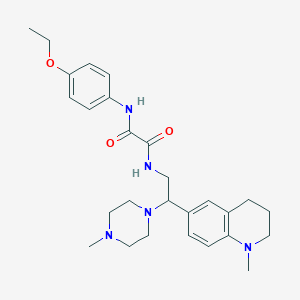

![molecular formula C22H23FN4O2S B2597552 N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-fluorobenzenesulfonamide CAS No. 904822-75-9](/img/structure/B2597552.png)

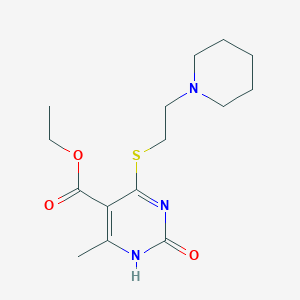

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C22H23FN4O2S and its molecular weight is 426.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Catalysis and Synthesis

N-Fluorobenzenesulfonimide (NFSI) is identified as a highly effective Ag(i)-catalyst attenuator in the annulation of a tryptamine-derived ynesulfonamide to azepino[4,5-b]indole derivatives. This discovery highlights the utility of NFSI in facilitating efficient methods for synthesizing azepino[4,5-b]indole derivatives, which are crucial in the development of various pharmaceuticals and biologically active molecules. The study explored substrate tolerances extensively and proposed a mechanism, further probed by density functional theory (DFT) calculations, showcasing the chemical versatility and applicability of NFSI in organic synthesis and catalysis (Pang et al., 2019).

Enzyme Inhibition

Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, including derivatives with structural similarity to N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-fluorobenzenesulfonamide, has led to the identification of potent, highly selective, and orally active cyclooxygenase-2 (COX-2) inhibitors. These findings have significant implications for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, demonstrating the compound's potential in medical research and pharmaceutical development (Hashimoto et al., 2002).

Antiviral Drug Discovery

NFSI and related compounds have been part of extensive antiviral drug discovery efforts, particularly focusing on the development of new strategies for the treatment of viral infections such as dengue fever and HIV. These studies illustrate the broad applicability of NFSI derivatives in the discovery and optimization of antiviral agents, contributing to our understanding of viral pathogenesis and the development of effective treatments (De Clercq, 2009).

Radical Chemistry and N-Demethylation

An innovative N-demethylation of N-methyl amides has been developed using NFSI as an oxidant, showcasing the compound's utility in radical chemistry. This process involves a series of electron transfers, demonstrating NFSI's versatility as a reagent for complex organic transformations. The development of such methodologies opens new avenues for synthetic chemistry, offering efficient strategies for the modification of amide compounds (Yi et al., 2020).

Aminoazidation and Nitrogen Incorporation

Copper-catalyzed intermolecular aminoazidation of alkenes using NFSI as a nitrogen-radical precursor represents a novel approach to vicinal amino azides. This methodology facilitates the synthesis of valuable amine derivatives, highlighting NFSI's role in enabling efficient and selective nitrogen incorporation into organic molecules (Zhang & Studer, 2014).

Propiedades

IUPAC Name |

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2S/c23-19-10-3-4-11-21(19)30(28,29)26-18-9-7-8-17(16-18)20-12-13-22(25-24-20)27-14-5-1-2-6-15-27/h3-4,7-13,16,26H,1-2,5-6,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRUSNBCZZVKHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2597470.png)

![(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2597472.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B2597478.png)

![(8R,10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/no-structure.png)

![Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2597486.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide](/img/structure/B2597492.png)